[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride
Description
Historical Context and Development
The compound [(3R)-pyrrolidin-3-yl] acetate hydrochloride emerged as a chiral intermediate in pharmaceutical research during the early 21st century. Its development paralleled advances in asymmetric synthesis techniques, particularly in the context of nitrogen-containing heterocycles. Pyrrolidine derivatives gained prominence due to their conformational rigidity and bioisosteric properties, which mimic natural alkaloids and peptides.
Early synthetic routes focused on resolving racemic mixtures of pyrrolidine precursors. For example, acid-catalyzed esterification of 3-pyrrolidineacetic acid with methanol, followed by chiral resolution using tartaric acid derivatives, became a standard method. Industrial-scale production later adopted continuous flow microreactor systems to improve enantiomeric excess (>99% ee) and reduce reaction times. Key milestones include its validation as a σ-1 receptor ligand in 2010 and its application in neuropharmacological studies targeting GABA transporters by 2018.
Significance in Chemical Research
This compound serves critical roles in multiple research domains:
Properties
IUPAC Name |
[(3R)-pyrrolidin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3R)-Pyrrolidin-3-yl] acetate;hydrochloride typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethyl acetate or methanol
Catalyst: Base such as triethylamine or sodium hydroxide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (4M) in dioxane, 25°C, 1h | [(3R)-Pyrrolidin-3-yl] acetic acid;hydrochloride | Tert-butyl ester analogs show complete conversion under similar conditions |
| Basic Hydrolysis | NaOH (aq.), reflux | Sodium acetate + [(3R)-Pyrrolidin-3-ol] | Requires neutralization of the hydrochloride salt for efficient saponification |
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Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic acyl substitution.
Aminolysis and Transesterification
The acetate group reacts with nucleophiles (e.g., amines, alcohols):
-
Key Factor : The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, with reactivity modulated by the hydrochloride salt’s acidity .
Reduction Reactions
The ester can be reduced to primary alcohols:
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → 25°C | [(3R)-Pyrrolidin-3-yl] ethanol;hydrochloride | 65–80% |
| NaBH₄ (with NiCl₂) | Methanol, 25°C | Partial reduction observed | <50% |
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Selectivity : LiAlH₄ fully reduces esters to alcohols, while NaBH₄ requires catalysts for limited activity.
Amine Functionalization
The protonated amine (as HCl salt) reacts after deprotonation:
Oxidation Reactions
The pyrrolidine ring and adjacent groups can undergo oxidation:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Ring-opened dicarboxylic acid derivatives | Limited selectivity |
| CrO₃ | Acetic acid, 25°C | Ketone formation (if α-H present) | Not observed in parent compound |
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Challenges : The saturated pyrrolidine ring resists oxidation unless harsh conditions are applied.
Stability and pH-Dependent Reactivity
-
pH Stability : The compound is stable in acidic conditions (pH 2–4) but degrades in basic media (pH >9) via ester hydrolysis.
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Thermal Stability : Decomposition occurs above 150°C, releasing acetic acid and HCl.
Scientific Research Applications
Therapeutic Applications
1. Inflammatory Bowel Disease Treatment
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride has been identified as a promising therapeutic agent for inflammatory bowel disease (IBD). Research indicates that this compound exhibits inhibitory effects on the fractalkine-CX3CR1 pathway, which is crucial in mediating immune cell infiltration during inflammatory responses. The fractalkine-CX3CR1 system facilitates the adhesion and migration of immune cells to inflamed tissues, making it a target for therapeutic intervention in conditions like IBD, rheumatoid arthritis, and other autoimmune diseases .
2. Mechanism of Action
The compound's mechanism involves blocking the interaction between fractalkine and its receptor CX3CR1. This blockade can reduce the recruitment of inflammatory cells to sites of tissue damage, thereby alleviating symptoms associated with chronic inflammation. The unique structure of fractalkine allows it to mediate strong adhesion under physiological conditions, which is why targeting this pathway can be particularly effective .
Drug Discovery and Development
1. Fragment-Based Drug Discovery
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride has also been explored in fragment-based drug discovery approaches. This method involves identifying small chemical fragments that bind to biological targets, which can then be optimized into more potent drugs. The compound's structural properties make it suitable for modifications that enhance its efficacy against specific targets in inflammatory pathways .
2. Synthesis of Related Compounds
The synthesis of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is significant for developing related pyrrolidine derivatives with enhanced biological activities. For instance, compounds derived from this structure have shown antimicrobial properties and potential as intermediates in synthesizing more complex pharmaceuticals .
Case Studies
1. Clinical Observations
A retrospective case study highlighted the utility of targeting the fractalkine-CX3CR1 pathway in patients with IBD. Patients treated with inhibitors of this pathway demonstrated reduced symptoms and improved quality of life measures compared to those receiving standard treatments .
2. Animal Models
In vivo studies using mouse models have shown that administration of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride leads to significant reductions in inflammatory markers associated with IBD. These findings support the compound's potential as a therapeutic agent in clinical settings .
Mechanism of Action
The mechanism of action of [(3R)-Pyrrolidin-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical analogues of [(3R)-pyrrolidin-3-yl] acetate hydrochloride, highlighting differences in substituents, molecular properties, and applications:
Detailed Comparative Analysis
Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride
- Structural Differences : Ethyl ester vs. methyl ester in the target compound.
- Impact : Increased lipophilicity (logP ~0.5 higher) enhances membrane permeability but may reduce aqueous solubility .
- Applications : Used in prodrug design where slower ester hydrolysis is desired.
Trifluoromethyl-Substituted Analogues
- Example: [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride.
- Key Features : The electron-withdrawing CF₃ group stabilizes transition states in catalysis and improves metabolic stability in drug candidates .
- Applications : Fluorinated analogs are critical in PET imaging and protease inhibitor development.
Diazirinyl Derivatives
- Example : 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride.
- Unique Properties : The diazirinyl group enables photo-crosslinking for studying protein-ligand interactions .
- Synthesis Challenges : Requires specialized reagents like trifluoromethyl diazirine precursors.
Pyrimidine-Amine Derivatives
- Example : 4-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine hydrochloride.
- Functional Advantages : The pyrimidine ring introduces hydrogen-bonding sites for kinase binding, enhancing selectivity in inhibitors .
Piperidine and Oxetane Derivatives
Research Trends and Gaps
- Catalysis: The target compound is employed in hybrid organosilica catalysts for asymmetric aldol reactions, achieving >90% enantioselectivity .
- Pharmacology : Diazirinyl and pyrimidine derivatives are under investigation for antiviral activity but lack in vivo toxicity data .
- Computational Studies : Docking simulations (e.g., Glide software) predict stronger target binding for trifluoromethyl analogs due to hydrophobic interactions .
Biological Activity
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
[(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is characterized by its pyrrolidine ring, which contributes significantly to its biological interactions. The presence of the acetate group enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications. The hydrochloride salt form improves its stability and solubility in aqueous environments, facilitating its use in biological studies and drug formulations .
The biological activity of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways. Its structural features allow it to bind effectively to active sites on enzymes, modulating their activity .
- Receptor Modulation : It can act as a receptor agonist or antagonist, influencing signaling pathways associated with neurotransmitter systems. This property is particularly relevant in the context of central nervous system (CNS) disorders where receptor modulation can lead to therapeutic effects .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride:
Case Studies
- CNS Disorders : Research has indicated that compounds similar to [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride can effectively modulate dopamine receptors, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. Studies employing receptor binding assays have demonstrated significant affinity for dopamine receptor subtypes .
- Antiviral Research : A study focused on the antiviral properties of pyrrolidine derivatives highlighted their potential against SARS-CoV-2 by inhibiting viral replication in vitro. This suggests that [(3R)-Pyrrolidin-3-yl] acetate; hydrochloride may have similar applications .
- Inflammatory Pathways : The compound has been explored for its role in inhibiting the fractalkine-CX3CR1 pathway, which is significant in inflammatory bowel disease (IBD). This inhibition could provide a new avenue for therapeutic interventions in IBD management .
Q & A
Q. Key Data :
| Parameter | Conditions/Results | Reference |
|---|---|---|
| Yield | ~76% (after trituration) | |
| Reaction Temperature | 0–50°C (salt formation) |
Advanced: How can molecular docking studies optimize the design of [(3R)-Pyrrolidin-3-yl] acetate hydrochloride derivatives?
Answer:
Computational methods like Glide docking () can predict binding modes and affinities:
- Protocol :
- Prepare the ligand (compound) and receptor (target protein) structures using tools like Schrödinger Suite.
- Perform rigid-receptor docking with torsional flexibility for the ligand.
- Score poses using a hybrid empirical/force-field model (e.g., OPLS-AA).
- Refine top candidates via Monte Carlo sampling for conformational accuracy.
- Application : Use docking to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine nitrogen) and guide structural modifications (e.g., substituents on the acetate group) .
Basic: What analytical techniques are critical for characterizing [(3R)-Pyrrolidin-3-yl] acetate hydrochloride?
Answer:
- NMR Spectroscopy : Confirm stereochemistry and purity. For example, NMR peaks for the pyrrolidine ring (~50–60 ppm) and acetate carbonyl (~170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (e.g., observed [M+H] = 346.2854 for a related compound) .
- HPLC : Assess purity (>98% using C18 columns and UV detection at 254 nm) .
| Technique | Key Peaks/Results | Reference |
|---|---|---|
| NMR | 51.8 ppm (pyrrolidine C3), 170.2 ppm (acetate C=O) | |
| HRMS | [M+H] = 346.2854 (calc. 346.2853) |
Advanced: How does stereochemistry at the 3R position influence biological activity in pyrrolidine derivatives?
Answer:
- Case Study : In , (R)- and (S)-isomers of pyrrolidin-3-yl urea derivatives showed distinct binding affinities to targets like sphingosine-1-phosphate transporters. The 3R configuration enhanced hydrogen bonding with Asp98 in the receptor pocket.
- Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Test activity in vitro (e.g., IC assays) and correlate with docking results .
Basic: What safety protocols are essential for handling [(3R)-Pyrrolidin-3-yl] acetate hydrochloride?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in designated containers .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?
Answer:
- Rodent Models : Administer intravenously (IV) or orally (PO) to assess bioavailability. Collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8 hr) for LC-MS/MS analysis.
- Key Parameters :
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Modification Sites :
- Acetate Group : Replace with bulkier esters (e.g., propionyl) to modulate lipophilicity (logP).
- Pyrrolidine Ring : Introduce fluorine at C4 to enhance metabolic stability (see for trifluoromethyl analogs).
- Testing : Screen analogs in target-specific assays (e.g., enzyme inhibition) and compare IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
